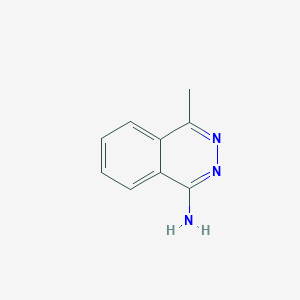

4-Methylphthalazin-1-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHQGNYQXCIWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile of 4-Methylphthalazin-1-amine

This guide serves as a technical reference for the solubility behavior, handling, and experimental characterization of 4-Methylphthalazin-1-amine (also known as 1-amino-4-methylphthalazine). It is designed for researchers requiring precise control over stock solution preparation and purification workflows.

Chemical Identity & Physicochemical Basis

To predict and manipulate the solubility of this compound, one must first understand its structural determinants. The compound consists of a phthalazine core (a fused benzene and pyridazine ring) substituted with a methyl group at position 4 and a primary amine at position 1.

| Property | Value / Description | Impact on Solubility |

| Structure | Bicyclic aromatic heterocycle | High lattice energy; requires polar solvents to dissolve. |

| H-Bond Donors | 1 (Primary Amine | Facilitates solubility in protic solvents (e.g., Methanol). |

| H-Bond Acceptors | 3 (Ring Nitrogens + Amine N) | Excellent interaction with polar aprotic solvents (e.g., DMSO). |

| Lipophilicity | Moderate LogP (~1.0 - 1.5 est.) | Limited aqueous solubility; requires organic co-solvents. |

Solvation Mechanisms

-

In DMSO (Polar Aprotic): DMSO acts as a powerful hydrogen bond acceptor. It solvates the amine protons and interacts via strong dipole-dipole forces with the polar phthalazine ring system, effectively disrupting the crystal lattice.

-

In Methanol (Polar Protic): Methanol acts as both a donor and acceptor. It forms a hydrogen-bonding network with the amine group and the ring nitrogens. Solubility here is highly temperature-dependent, a property exploited for purification.

Solubility in DMSO: The Stock Solution Standard

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of this compound for biological screening (e.g., kinase inhibition assays) and fragment-based drug discovery.

Solubility Profile

-

Status: Highly Soluble

-

Typical Stock Concentration: 10 mM – 100 mM

-

Stability: High. The aprotic environment prevents rapid oxidation or hydrolysis, though stock solutions should be stored at -20°C to prevent freeze-thaw degradation.

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological assays.

-

Weighing: Accurately weigh 15.9 mg of this compound (MW ≈ 159.19 g/mol ) into a sterile glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).

-

Note: Use anhydrous grade to prevent water uptake, which decreases solubility and stability.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution should be clear and colorless to pale yellow. If particles persist, sonicate at 40 kHz for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to minimize light exposure) and store at -20°C.

Solubility in Methanol: The Process Solvent

Methanol (MeOH) is the preferred solvent for synthesis work-up, purification, and crystallization. Unlike DMSO, methanol's high vapor pressure allows for easy removal.

Solubility Profile

-

Status: Moderately Soluble (Cold) / Highly Soluble (Hot)

-

Application: Recrystallization and transfer.[1]

-

Temperature Sensitivity: The compound exhibits a steep solubility curve in MeOH. It dissolves readily at reflux (64.7°C) but tends to crystallize upon cooling to 0–4°C.

Protocol: Recrystallization from Methanol

Objective: Purify crude this compound.

-

Dissolution: Suspend crude solid in Methanol (approx. 10 mL per gram of solid).

-

Heating: Heat the mixture to reflux with stirring until the solid completely dissolves.

-

Troubleshooting: If insoluble particles remain after 15 minutes of reflux, filter the hot solution through a pre-heated sintered glass funnel.

-

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0–4°C) for 2 hours.

-

Isolation: Filter the resulting crystals and wash with cold (-20°C) Methanol. Dry under vacuum.

Experimental Determination Protocols

Since specific batch-to-batch impurities can alter solubility, researchers should validate solubility using the following standardized protocols.

Method A: Thermodynamic Solubility (Shake-Flask)

Best for: Determining the absolute solubility limit (Equilibrium).

-

Excess Addition: Add solid compound to 1 mL of solvent (DMSO or MeOH) until undissolved solid remains visible (saturation).

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Method B: Kinetic Solubility (High-Throughput)

Best for: Rapid estimation during screening.

-

Spiking: Dispense 198 µL of buffer (e.g., PBS) or solvent into a 96-well plate.

-

Injection: Add 2 µL of 10 mM DMSO stock solution (Final conc: 100 µM).

-

Reading: Measure absorbance (turbidimetry) at 620 nm immediately and after 24 hours.

-

Interpretation: An increase in absorbance indicates precipitation (insolubility).

Visualizations

Figure 1: Solubility Assessment Workflow

This flowchart guides the researcher through the decision-making process for solvent selection based on the intended application.

Caption: Decision matrix for solvent selection. DMSO is optimized for stable stock solutions, while Methanol's temperature-dependent solubility is leveraged for purification.

Figure 2: Solvation Mechanism

A conceptual diagram illustrating how DMSO and Methanol interact differently with the molecule.

Caption: Mechanistic view of solvation. DMSO relies on strong dipole interactions and acceptance of protons, while Methanol utilizes a dual donor/acceptor network.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

National Institutes of Health (NIH). (2003).[2] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

European Commission. (2021). Standard Operating Procedure for solubility testing. EURL ECVAM.[3] [Link]

Sources

Methodological & Application

Perfecting Purity: A Guide to Recrystallization Solvents for 4-Methylphthalazin-1-amine

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel heterocyclic compounds such as 4-Methylphthalazin-1-amine, a molecule of significant interest due to the diverse biological activities of the phthalazine scaffold, achieving high purity is a critical determinant of downstream success in biological assays and preclinical studies.[1][2] Impurities can lead to erroneous biological data, side effects, and a misinterpretation of structure-activity relationships (SAR). Recrystallization stands as a powerful, efficient, and scalable technique for the purification of solid compounds, predicated on the principle of differential solubility in a given solvent at varying temperatures.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate recrystallization solvents for this compound, complete with detailed protocols and the underlying scientific rationale.

Understanding the Analyte: Physicochemical Properties of this compound

A successful recrystallization protocol is built upon a solid understanding of the target molecule's physicochemical properties. This compound possesses a unique molecular architecture that dictates its solubility behavior.

Structure and Polarity:

-

Molecular Formula: C₉H₉N₃[4]

-

Structure: The molecule consists of a bicyclic aromatic phthalazine core, a methyl group, and a primary amine group.

-

Polarity: The presence of the nitrogen-containing heterocyclic ring and the primary amine group (-NH₂) introduces polar character and the capacity for hydrogen bonding. The aromatic rings and the methyl group contribute to its non-polar characteristics. The predicted XlogP value of 1.1 suggests a compound with moderate polarity, indicating it will likely be soluble in a range of polar and some less polar organic solvents.[4]

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉N₃ | [4] |

| XlogP | 1.1 | [4] |

The Science of Solvent Selection: A Data-Driven Approach

The ideal recrystallization solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures.[3] The principle of "like dissolves like" is a foundational concept in solvent selection.[3] Given the moderate polarity of this compound, a systematic screening of solvents across a polarity spectrum is recommended.

dot

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for Initial Screening:

Based on the structure of this compound and successful recrystallizations of related phthalazine derivatives, the following solvents are recommended for initial screening:

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the amine and nitrogen heterocycle. Often effective for moderately polar compounds. Ethanol has been successfully used for recrystallizing other phthalazine derivatives.[5] |

| Esters | Ethyl Acetate | Medium polarity, good for compounds that are too soluble in alcohols. |

| Ketones | Acetone | A polar aprotic solvent that can be effective for a range of compounds. |

| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the phthalazine core. Often used in mixed solvent systems. |

| Ethers | Tetrahydrofuran (THF) | A polar aprotic solvent, can be a good choice for moderately polar compounds. |

| Nitriles | Acetonitrile | A polar aprotic solvent that can be useful for nitrogen-containing compounds. |

| Water | Distilled Water | Due to the amine group, there might be some water solubility, especially when hot. Often used in mixed solvent systems with alcohols. |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method and should be the first approach.

Materials:

-

Crude this compound

-

Selected solvent (e.g., Ethanol)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent, enough to create a slurry.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add the solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility characteristics.[3] It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[3]

dot

Caption: Key steps in a mixed-solvent recrystallization protocol.

Recommended Mixed-Solvent Systems:

-

Ethanol/Water

-

Toluene/Hexane

-

Ethyl Acetate/Hexane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

-

Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).

-

Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause | Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Use a lower boiling point solvent, use a larger volume of solvent, or induce crystallization by scratching the inside of the flask or adding a seed crystal. |

| No Crystal Formation | The solution is not saturated, or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Ensure slow cooling. Try scratching the flask or adding a seed crystal. |

| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use less solvent initially. Ensure the solution is thoroughly cooled before filtration. |

| Colored Impurities Remain | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |

Conclusion

The purification of this compound by recrystallization is a critical step in ensuring the integrity of subsequent research. While a universal solvent does not exist, a systematic approach to solvent screening, guided by the physicochemical properties of the molecule, will lead to the identification of an optimal system. This application note provides a framework for this process, from theoretical considerations to practical, step-by-step protocols. By following these guidelines, researchers can confidently and efficiently obtain high-purity this compound, a crucial prerequisite for its further investigation in the field of drug discovery.

References

-

Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 21, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

-

ACS Omega. (2022, June 27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Retrieved February 21, 2026, from [Link]

-

RSC Publishing. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved February 21, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved February 21, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

Molecules. (2016, May 7). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-chlorophenyl)-N-methylphthalazin-1-amine. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 21, 2026, from [Link]

-

Wikipedia. (n.d.). Phthalazine. Retrieved February 21, 2026, from [Link]

-

Molecules. (2021, July 23). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Retrieved February 21, 2026, from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylnaphthalen-1-amine. Retrieved February 21, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved February 21, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rubingroup.org [rubingroup.org]

- 4. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Application Note: High-Efficiency Reductive Amination of 4-Methylphthalazin-1-amine

Abstract & Strategic Context

The phthalazine core, specifically 4-Methylphthalazin-1-amine (CAS: 19064-69-8) , is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in VEGFR inhibitors (e.g., Vatalanib analogues) and Aurora kinase inhibitors. However, the functionalization of the exocyclic amine at the C1 position presents a specific synthetic challenge: reduced nucleophilicity .

Unlike aliphatic amines, the amino group in this compound is conjugated with the electron-deficient diazine ring system. This delocalization lowers the HOMO energy of the nitrogen lone pair, making the initial attack on the carbonyl carbon—the rate-determining step in imine formation—sluggish.

This Application Note defines a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) .[1] This system is superior to traditional NaBH₃CN or catalytic hydrogenation methods for this substrate because it allows for "direct" reductive amination while strictly controlling pH to favor iminium ion formation without reducing the aldehyde substrate.

Mechanistic Principles & Reaction Pathway[2][3][4]

To ensure reproducibility, one must understand the causality of the reaction conditions.

-

Acid Catalysis is Non-Negotiable: Due to the poor nucleophilicity of the phthalazin-1-amine, the carbonyl electrophile must be activated. Acetic acid serves a dual role: it protonates the aldehyde oxygen (lowering the LUMO) and catalyzes the dehydration of the hemiaminal intermediate.

-

Selectivity of STAB: NaBH(OAc)₃ is sterically bulky and electron-poor compared to NaBH₄. It reduces the protonated iminium ion (formed in situ) much faster than it reduces the neutral aldehyde, preventing the formation of the alcohol side-product.

Reaction Mechanism Diagram[5]

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in activating the imine formation for electron-deficient heteroaromatic amines.

Experimental Protocol

Reagents & Materials[1][4][7][8][9][10]

| Reagent | Equiv.[1] | Role | Specification |

| This compound | 1.0 | Substrate | Purity >97% |

| Aldehyde (R-CHO) | 1.2 - 1.5 | Electrophile | Freshly distilled if unstable |

| NaBH(OAc)₃ (STAB) | 1.5 - 2.0 | Reducing Agent | Keep dry; moisture sensitive |

| Acetic Acid (glacial) | 1.0 - 2.0 | Catalyst | Anhydrous |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M Conc.[2] | Anhydrous preferred |

Step-by-Step Methodology

Phase A: Imine Formation (The Activation Step)

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M).

-

Note: DCE is preferred over Methanol here because STAB decomposes slower in DCE, and DCE promotes the dehydration step.

-

-

Activation: Add the Aldehyde (1.2 equiv).

-

Catalysis: Add Acetic Acid (1.5 equiv).

-

Equilibration: Stir at Room Temperature (20–25 °C) for 30–60 minutes.

-

Checkpoint: This dwell time allows the hemiaminal/imine equilibrium to establish. For extremely hindered aldehydes, extend to 2 hours or add 4Å Molecular Sieves.

-

Phase B: Reduction (The Irreversible Step) 5. Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

- Observation: Mild effervescence may occur.

- Reaction: Stir the suspension vigorously at Room Temperature under Nitrogen or Argon atmosphere.

- Monitoring: Monitor by LC-MS or TLC after 2 hours.

- Success Criteria: Disappearance of the amine starting material (m/z = 160 for parent). Appearance of Product Mass (M+H).

- Note: If conversion <50% after 4 hours, add a second portion of STAB (0.5 equiv).

Phase C: Workup & Isolation 8. Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

- Critical: The pH must be basic (pH > 8) to ensure the product is in the free base form for extraction.

- Extraction: Extract the aqueous layer with DCM (3 x reaction volume).

- Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

- Purification: Purify via Flash Column Chromatography.

- Gradient: DCM:MeOH (0% to 10%) or DCM:MeOH:NH₃ (90:9:1) if the product is very polar.

Experimental Workflow Diagram

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments for difficult substrates.

| Variable | Standard Condition | Adjustment for Low Yield | Rationale |

| Solvent | DCE (1,2-Dichloroethane) | THF or TFE (Trifluoroethanol) | TFE stabilizes the iminium ion and can accelerate reactions of weak amines [1]. |

| Lewis Acid | None (AcOH only) | Ti(OiPr)₄ (Titanium isopropoxide) | For very electron-poor amines, pre-mix amine+aldehyde+Ti(OiPr)₄ (neat or in THF) for 2h to force imine formation, then add reducing agent [2]. |

| Reducing Agent | NaBH(OAc)₃ | NaCNBH₃ / MeOH | If steric hindrance is extreme, the smaller Cyanoborohydride anion may penetrate better, though it is toxic. |

| Temperature | 25 °C | 50–60 °C (Reflux) | Heat facilitates the initial nucleophilic attack. |

"Nuclear Option" for Stubborn Substrates (Ti(OiPr)₄ Method)

If the standard STAB protocol yields <20% conversion:

-

Mix Amine (1 eq) + Aldehyde (1.2 eq) + Ti(OiPr)₄ (1.5 eq) in dry THF.

-

Stir sealed at 50°C for 4 hours (Imine formation).

-

Cool to RT. Add NaBH₄ (2.0 eq) and MeOH carefully.

-

Quench with 1N NaOH (precipitates TiO₂). Filter through Celite.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry , 61(11), 3849–3862.

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302.

-

Taibakhsh, M. , et al. (2011).[3] Amine Synthesis by Reductive Amination using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis , 2011(03), 490-496.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted Hydrazine from Phthalazinone Precursors

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of phthalazinone and its precursors. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted hydrazine from your reaction mixture. Adherence to proper safety protocols is paramount when working with hydrazine, a toxic and potentially unstable reagent.[1][2][3]

I. Understanding the Challenge: Why is Hydrazine Removal Critical?

Hydrazine is a common reagent in the synthesis of phthalazinones, typically through the condensation reaction with o-aroylbenzoic acids or related starting materials.[4][5][6] However, any residual hydrazine in the final product or intermediate is highly undesirable due to its toxicity and potential to interfere with subsequent synthetic steps or biological assays.[2][7] Therefore, effective removal of unreacted hydrazine is a critical step in the purification process.

A robust process is necessary to ensure consistently low levels of residual hydrazine in the isolated solid, especially when the product is intended for further use as a pharmaceutical intermediate.[8]

II. Frequently Asked Questions (FAQs)

Q1: My phthalazinone precursor is soluble in the reaction solvent, and I can't simply filter it off. How do I remove the excess hydrazine?

This is a common scenario. When your product does not precipitate, you have several options:

-

Aqueous Extraction: This is often the most straightforward method. Hydrazine is highly soluble in water and can be effectively removed by washing the organic reaction mixture with water or a dilute acid solution.[9]

-

Azeotropic Distillation: If your product is stable at elevated temperatures, azeotropic distillation with a solvent like xylene can be used to remove hydrazine.[10]

-

Chromatography: Column chromatography is a reliable method for separating your product from residual hydrazine, although it may be less practical for large-scale reactions.

Q2: I'm concerned about the safety of evaporating hydrazine on a rotary evaporator. Is this safe?

Caution is warranted. While some researchers report using a rotary evaporator at elevated temperatures (60-70 °C) to remove hydrazine, this should be done with extreme care and always within a certified chemical fume hood.[10] A safer alternative for small volumes is to place the reaction vessel under a gentle stream of nitrogen overnight in a fume hood.[11]

Q3: Can I quench the excess hydrazine chemically?

Yes, chemical quenching is a viable option. However, you must choose a quenching agent that does not react with your desired phthalazinone product. Common quenching agents for hydrazine include:

-

Acetone: Reacts with hydrazine to form acetone azine, which can be more easily removed.[12]

-

Dilute Acid: A dilute acid wash (e.g., 1M HCl) will protonate the basic hydrazine, making it highly water-soluble and easily extracted into the aqueous phase.[9]

-

Hydrogen Peroxide: In some contexts, hydrogen peroxide can be used to oxidize hydrazine to nitrogen gas and water.[13] However, this reaction can be highly exothermic and must be carefully controlled.[14]

Q4: How can I confirm that all the hydrazine has been removed?

Several analytical methods can be used to detect residual hydrazine:

-

Spectrophotometry: Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde to form a yellow azine complex, are simple and effective for detecting low concentrations of hydrazine.[15][16]

-

Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying residual hydrazine.[17] Derivatization is often necessary for these methods.[7][12]

-

Titrimetry: Titration with an oxidizing agent like potassium permanganate or methylene blue can also be used to determine the concentration of hydrazine.[18]

III. Troubleshooting Guides

This section provides detailed protocols and troubleshooting for common issues encountered during the removal of unreacted hydrazine.

Issue 1: My product co-extracts with hydrazine into the aqueous layer during workup.

This can occur if your phthalazinone precursor has significant water solubility.

Logical Workflow for Troubleshooting Product Co-extraction

Caption: Troubleshooting workflow for product loss during extraction.

Detailed Protocol: pH-Adjusted Liquid-Liquid Extraction

-

Initial Assessment: Determine the approximate pKa of your phthalazinone precursor. If it has acidic or basic functional groups, its solubility will be pH-dependent.

-

Solvent Selection: Choose an appropriate organic solvent for your product (e.g., dichloromethane, ethyl acetate).

-

Extraction:

-

If your product is neutral, wash the organic layer with neutral water or saturated sodium bicarbonate solution to remove hydrazine.[9]

-

If your product is acidic, consider using a dilute acid wash (e.g., 1M HCl) to protonate the hydrazine, making it more water-soluble while keeping your product in the organic phase.[9]

-

If your product is basic, a neutral or slightly basic wash is preferable to avoid protonating your product and increasing its aqueous solubility.

-

-

Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove dissolved water from the organic layer.[19]

-

Back-Extraction: Combine all aqueous washes and re-extract them with a fresh portion of the organic solvent to recover any dissolved product.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[19]

Issue 2: Azeotropic distillation is not effectively removing all the hydrazine.

This may be due to an inappropriate choice of azeotroping agent or insufficient distillation cycles.

Troubleshooting Azeotropic Distillation

| Parameter | Potential Issue | Recommended Action |

| Solvent | The chosen solvent may not form an efficient azeotrope with hydrazine. | Xylene is a commonly used and effective solvent for azeotropic removal of hydrazine.[10] |

| Temperature | The distillation temperature may be too low for the azeotrope to form and distill over. | Ensure the distillation is carried out at the boiling point of the azeotrope. |

| Cycles | A single azeotropic distillation may not be sufficient to remove all the hydrazine. | Repeat the process by adding fresh azeotroping solvent to the residue and re-distilling. |

| Product Stability | Your product may be degrading at the distillation temperature. | If your product is heat-sensitive, consider a lower-temperature method like vacuum distillation or an alternative purification technique. |

Issue 3: I am detecting residual hydrazine even after purification.

Trace amounts of hydrazine can be persistent.

Workflow for Removing Trace Hydrazine

Caption: Methods for removing trace amounts of residual hydrazine.

Detailed Protocols for Trace Hydrazine Removal

-

Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be highly effective in removing trace impurities, including hydrazine.

-

Column Chromatography:

-

Stationary Phase: Select an appropriate stationary phase (e.g., silica gel).

-

Mobile Phase: Choose a solvent system that provides good separation between your product and the more polar hydrazine. A gradient elution may be necessary.

-

Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

-

-

Chemical Scavenging: In some cases, a scavenger resin functionalized with an aldehyde or ketone can be used to selectively react with and remove trace amounts of hydrazine from the product solution.

IV. Safety First: Handling Hydrazine

Hydrazine is a hazardous substance and requires strict safety precautions.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof goggles or a face shield.[1][2]

-

Engineering Controls: All work with hydrazine must be conducted in a properly functioning chemical fume hood.[1][2]

-

Storage: Store hydrazine in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[20][21] Storage under an inert atmosphere (e.g., nitrogen) is recommended.[20]

-

Spills and Waste Disposal: Have a spill kit readily available. Hydrazine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[2]

In case of exposure, seek immediate medical attention.[1][3]

V. References

-

Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

-

Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved from [Link]

-

Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]

-

Kim, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Materials (Basel), 12(20), 3436. Retrieved from [Link]

-

Analytical Methods for Hydrazine. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Determination of Hydrazine in Wastewater: Measurement. (n.d.). NANOLAB. Retrieved from [Link]

-

How to determine level of Hydrazine. (n.d.). THINK RXMARINE. Retrieved from [Link]

-

Production, Import, Use, and Disposal of Hydrazines. (1997). In Toxicological Profile for Hydrazines. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Schwarcz, M. (1951). U.S. Patent No. 2,537,791. U.S. Patent and Trademark Office. Retrieved from [Link]

-

How to quench excess hydrazine monohydrate. (2022, May 3). Reddit. Retrieved from [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Horvitz, D., & Worsham, C. H. (1967). U.S. Patent No. 3,321,284. U.S. Patent and Trademark Office. Retrieved from

-

Preparation of hydrazine hydrate. (n.d.). PrepChem.com. Retrieved from [Link]

-

El-Hashash, M. A., et al. (2011). Synthesis and Reactions of Phthalazine Derivatives. Organic and Medicinal Chemistry Letters, 1(1), 1-7. Retrieved from [Link]

-

Phthalazinone. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Remove excess hydrazine hydrate? (2021, January 31). ResearchGate. Retrieved from [Link]

-

Schirmann, J. P., & Weiss, F. (1990). U.S. Patent No. 4,963,232. U.S. Patent and Trademark Office. Retrieved from

-

El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal, 6(4), 1-10. Retrieved from [Link]

-

Gesto, D., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8196. Retrieved from [Link]

-

Acetone hydrazone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

El-Gohary, N. S. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(6), 464-472. Retrieved from [Link]

-

Proposed mechanism for the synthesis of phthalazinones. (n.d.). ResearchGate. Retrieved from [Link]

-

Advice on working up a reaction using hydrazine hydrate as a solvent? (2022, December 29). Reddit. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 8820. Retrieved from [Link]

-

Maloney, A. L., et al. (2025, August 7). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development. Retrieved from [Link]

-

Cook, E. W. (1982). Great Britain Patent No. 2,080,778. Google Patents. Retrieved from

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). ResearchGate. Retrieved from [Link]

-

Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. Retrieved from [Link]

-

A process for producing a purified hydrazine hydrate. (1988). European Patent Office - EP 0294100 A1. Retrieved from [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019, June 8). SciSpace. Retrieved from [Link]

-

Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved from [Link]

-

Methods and systems for neutralization of hydrazine. (2017). U.S. Patent Application No. 15/334,103. Google Patents. Retrieved from

-

Szabó, Z. I., et al. (2018). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 152, 223-229. Retrieved from [Link]

Sources

- 1. ehs.unm.edu [ehs.unm.edu]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. fishersci.com [fishersci.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. longdom.org [longdom.org]

- 6. scispace.com [scispace.com]

- 7. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. sielc.com [sielc.com]

- 13. GB2080778A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]

- 14. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. nano-lab.com.tr [nano-lab.com.tr]

- 19. chem.rochester.edu [chem.rochester.edu]

- 20. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Support Center: Optimizing Amination of Chlorophthalazines

Welcome to the technical support center for the amination of chlorophthalazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction, with a specific focus on the critical parameter of temperature. Here, you will find answers to common questions, a detailed troubleshooting guide for when your reactions do not proceed as planned, and a systematic protocol for achieving optimal results.

Section 1: Foundational Knowledge (FAQs)

This section addresses the fundamental principles governing the amination of chlorophthalazines. Understanding these concepts is the first step toward successful reaction optimization.

Q1: What is the primary mechanism for the amination of a chlorophthalazine?

The amination of chlorophthalazines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The phthalazine ring system is electron-deficient due to the presence of the two nitrogen atoms, which activates the ring towards attack by nucleophiles.[1][2][3] The process involves two main steps:

-

Addition of the Nucleophile: The amine (nucleophile) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.[3][5]

The presence of the electron-withdrawing aza groups in the phthalazine ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[1][2]

Q2: Why is reaction temperature such a critical parameter to control?

Reaction temperature is arguably the most critical variable in this transformation for several reasons:

-

Reaction Rate: Like most chemical reactions, the rate of amination increases with temperature. Sufficient thermal energy is required to overcome the activation energy barrier for the initial nucleophilic attack. Reactions that are sluggish at room temperature can often be driven to completion at elevated temperatures.[6]

-

Side Product Formation: While higher temperatures increase the rate of the desired reaction, they can also accelerate the rates of undesired side reactions.[7] Excessive heat may lead to decomposition of starting materials, reagents, or the desired product. Common side reactions include hydrodehalogenation (replacement of chlorine with hydrogen) or dimerization.[8]

-

Solvent and Reagent Stability: The chosen solvent must be stable at the reaction temperature, and its boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Similarly, reactants, particularly complex amines or thermally sensitive functional groups on the phthalazine core, can degrade at high temperatures.

Therefore, optimization is a balancing act: the temperature must be high enough to ensure a reasonable reaction rate but low enough to minimize degradation and the formation of impurities.[6][7]

Q3: Can this reaction be catalyzed? What is the alternative to SNAr?

Yes, for less activated or more sterically hindered chlorophthalazines, or when using less nucleophilic amines, a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is a powerful alternative.[8][9] This reaction is often more versatile than SNAr but introduces new variables to optimize, such as the choice of palladium precatalyst, ligand, and base.[8][10] Temperature remains a critical parameter in Buchwald-Hartwig couplings, influencing catalyst activity and stability.[11]

Section 2: Practical Troubleshooting Guide

When an experiment yields unexpected results, a systematic approach to troubleshooting is essential. The following table and workflow are designed to guide you through diagnosing and solving common issues.

Table 1: Common Issues in Chlorophthalazine Amination

| Problem | Potential Cause(s) | Recommended Action(s) |

| Low to No Product Formation | 1. Insufficient Temperature: The activation energy is not being overcome. 2. Poor Reagent Quality: Amine is oxidized; base is hydrated or poor quality; solvent is not anhydrous/deoxygenated. 3. Incorrect Base: The chosen base is not strong enough to deprotonate the amine (if required) or facilitate the reaction. | 1. Incrementally increase the reaction temperature by 10-20 °C and monitor progress by TLC or LC-MS.[6] 2. Use freshly opened or purified reagents. Ensure solvents are anhydrous and degassed, especially for palladium-catalyzed reactions.[8] 3. For SNAr, consider a stronger base like NaH or K₂CO₃. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are common choices.[8] |

| Multiple Unidentified Side Products | 1. Temperature Too High: Thermal decomposition of starting materials or product. 2. Atmosphere Contamination: Oxygen can lead to oxidative side products, especially in catalyzed reactions. 3. Hydrodehalogenation: A common side reaction where the chloro group is replaced by hydrogen. | 1. Decrease the reaction temperature.[7][12] Run a temperature screen to find the optimal balance between rate and selectivity. 2. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).[1] 3. This can be promoted by certain catalyst systems or high temperatures. Re-evaluate catalyst/ligand choice if applicable.[8] |

| Incomplete Conversion / Stalled Reaction | 1. Insufficient Reaction Time: The reaction is slow at the chosen temperature. 2. Reagent Stoichiometry: The limiting reagent has been fully consumed. 3. Catalyst Deactivation (for Buchwald-Hartwig): The palladium catalyst has become inactive. | 1. Extend the reaction time, monitoring periodically. 2. Check calculations and consider using a slight excess of the amine nucleophile. 3. Ensure an inert atmosphere is maintained. Consider using a more robust precatalyst or ligand.[8][10] |

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing a low-yielding amination reaction.

Caption: A troubleshooting workflow for optimizing chlorophthalazine amination.

Section 3: Systematic Protocol for Temperature Optimization

This section provides a detailed, step-by-step methodology for systematically optimizing the reaction temperature for the SNAr amination of a generic chlorophthalazine.

Experimental Protocol: Temperature Screening

Objective: To determine the optimal reaction temperature that provides the highest yield of the desired amino-phthalazine with the lowest impurity profile.

Materials:

-

1-Chlorophthalazine (or substituted analog)

-

Amine of choice

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Reaction vials (e.g., microwave vials with stir bars)

-

Heating block or oil bath with precise temperature control

-

TLC plates and LC-MS for analysis

Procedure:

-

Preparation: In a glovebox or under a stream of inert gas, add 1-chlorophthalazine (1.0 eq.), K₂CO₃ (2.0 eq.), and a stir bar to three separate reaction vials labeled T1, T2, and T3.

-

Reagent Addition: To each vial, add anhydrous DMF to achieve a 0.2 M concentration with respect to the chlorophthalazine. Then, add the amine (1.2 eq.) to each vial.

-

Sealing: Securely seal the vials with caps. If not in a glovebox, purge the headspace of each vial with argon or nitrogen for 2-5 minutes.[1]

-

Heating: Place the vials in a pre-heated block at their respective temperatures.

-

Vial T1: 80 °C

-

Vial T2: 100 °C

-

Vial T3: 120 °C

-

-

Monitoring: Stir the reactions at their set temperatures. After a predetermined time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC and LC-MS to determine the conversion and impurity profile.

-

Analysis and Iteration: Based on the results, you can determine the optimal temperature.

-

If 80 °C shows low conversion, the optimal temperature is likely higher.

-

If 120 °C shows significant decomposition or side product formation, the optimal temperature is lower.

-

If 100 °C gives a clean reaction with good conversion, this may be the optimal temperature. Further fine-tuning (e.g., testing 90 °C and 110 °C) can be performed if necessary.

-

Table 2: Example Temperature Screening Data

| Vial | Temperature (°C) | Time (h) | Conversion (%) (by LC-MS) | Key Impurity (%) | Observations |

| T1 | 80 | 4 | 35% | <1% | Clean but slow reaction. |

| T2 | 100 | 4 | 92% | 2% | Good conversion, clean profile. |

| T3 | 120 | 4 | >99% | 15% | Full conversion, but significant side product formation. |

Section 4: Advanced Considerations

Microwave-Assisted Synthesis:

For rapid optimization and synthesis, microwave-assisted organic synthesis (MAOS) is an excellent tool.[13] Microwave heating can dramatically reduce reaction times from hours to minutes due to efficient and uniform heating of the polar solvent.[14] When translating a conventional method to microwave conditions, it is common to start with the same temperature but expect a significantly shorter reaction time.

-

Benefit: Faster reactions, often with higher yields and cleaner profiles.[14]

-

Consideration: Requires specialized microwave reactor equipment. Temperature and pressure must be carefully monitored.

References

-

Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

Optimization of the reaction conditions. ResearchGate. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. [Link]

-

Microwave-assisted synthesis of nitrogen heterocycles. IntechOpen. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount. ResearchGate. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

-

Optimization of reaction conditions. ResearchGate. [Link]

-

Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

-

Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. [Link]

-

Optimization of amination conditions with 8. ResearchGate. [Link]

-

Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related. PSE Community. [Link]

-

I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? Reddit. [Link]

-

Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]

Technical Support Center: Phthalazine Synthesis & Impurity Control

The following technical guide is structured as a specialized support module for researchers and process chemists dealing with phthalazine scaffold synthesis. It prioritizes mechanistic understanding and practical mitigation strategies for "bis" impurity formation.[1]

Topic: Mitigation of Bis-Phthalazine Side Products (Dimerization Control) Department: Process Chemistry & Application Support Document ID: PHTH-TRBL-042[1]

The Chemistry of the Problem: Root Cause Analysis

In the synthesis of phthalazine-based APIs (such as Hydralazine , Olaparib intermediates, or Vatalanib analogs), the formation of bis-phthalazine side products is a classic case of Competitive Nucleophilic Substitution .[1]

The most common scenario involves the reaction of a 1-halo-phthalazine (electrophile) with hydrazine (nucleophile).[1]

The Mechanistic Bifurcation

The reaction does not stop automatically after the first substitution. The desired product (a mono-hydrazinophthalazine) contains a secondary amine that remains nucleophilic.[1] If the local concentration of the electrophile is high, or if the hydrazine equivalents are too low, the desired product attacks a second molecule of the starting material.

Key Insight: While hydrazine is generally more nucleophilic than the mono-substituted product (due to the

Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control points.

Figure 1: Competitive reaction pathways showing the bifurcation between the desired mono-substitution and the parasitic bis-dimerization.

Troubleshooting Guide: Scenario-Based Diagnostics

Use this matrix to identify the specific cause of bis-phthalazine formation in your reactor.

Scenario A: The "Crashing Out" Dimer

Symptom: You observe a heavy, insoluble precipitate forming early in the reaction (often yellow or orange) that is distinct from your product. Diagnosis: Inverse Stoichiometry at Injection Point. Even if your total calculation uses 10 equivalents of hydrazine, adding hydrazine to the substrate creates a temporary condition where Substrate > Hydrazine, favoring the dimer.[1]

-

Corrective Action: Switch to Reverse Addition .

-

Dissolve Hydrazine in the solvent.

-

Add the Chlorophthalazine (solid or solution) slowly to the Hydrazine.

-

Scenario B: The "Late Stage" Impurity

Symptom: The reaction looks clean initially, but the bis-impurity level creeps up (0.5%

-

Corrective Action:

-

Reduce temperature (try 50-60°C instead of reflux).

-

Quench the reaction immediately upon consumption of starting material (monitor via HPLC). Do not "soak" the reaction overnight.[1]

-

Scenario C: The "Scale-Up" Surprise

Symptom: The process worked at 10g scale but failed at 1kg scale with 5% bis-impurity. Diagnosis: Mixing Efficiency & Heat Transfer. At larger scales, the addition rate often exceeds the mixing rate, creating "hot spots" of high substrate concentration where dimerization occurs.[1]

-

Corrective Action:

-

Increase agitation speed (Tip Speed > 1.5 m/s).

-

Use a dosing pump for the substrate addition to strictly control the rate.

-

The "Golden Batch" Protocol: Self-Validating System[1]

This protocol is designed for the synthesis of Hydralazine Hydrochloride (as a model system) but is applicable to most phthalazine nucleophilic substitutions. It uses Reverse Addition and In-Process Controls (IPC) to guarantee quality.[1]

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| 1-Chlorophthalazine | Substrate | 1.0 | Limiting Reagent |

| Hydrazine Hydrate (80-100%) | Nucleophile | 6.0 - 10.0 | Critical Excess |

| Ethanol (Absolute) | Solvent | 10-15 Vol | Promotes product precipitation |

| Water | Co-solvent | 0-2 Vol | Optional, suppresses solubility of dimer |

Step-by-Step Workflow

1. Preparation of Nucleophile Pool

-

Charge the reactor with Ethanol (10 Vol) and Hydrazine Hydrate (8.0 Eq) .

-

Initiate stirring to create a vortex.[1]

-

Adjust temperature to 40°C . (Note: Moderate heat prevents accumulation of unreacted substrate, while avoiding the high heat that promotes dimerization).

2. Controlled Addition (The Critical Step)

-

Method: Add 1-Chlorophthalazine as a solid in portions (or as a solution in warm ethanol) over 60 minutes .

-

IPC Check: After 50% addition, sample the supernatant.[1]

3. Reaction & Crystallization

-

After addition is complete, stir at 40-50°C for 1–2 hours.

-

Cooling: Cool slowly to 0–5°C. The mono-product (Hydralazine base) typically crystallizes as yellow needles.[1]

-

Filtration: Filter the solid.[1][2][3][4]

-

Wash: Wash the cake with cold Ethanol (2 Vol) . This removes the excess hydrazine and any soluble bis-impurities.

-

4. Salt Formation (Purification)

-

Resuspend the wet cake in Ethanol.

-

Add HCl (conc.) to pH 3–4.[1]

-

Heat to solution (60°C), treat with activated carbon (to remove trace oxidative dimers), filter, and recrystallize.[1]

Frequently Asked Questions (FAQs)

Q: Can I use fewer equivalents of hydrazine to save cost? A: We strongly advise against it.[1] Reducing hydrazine below 4.0 equivalents drastically increases the statistical probability of the mono-product encountering a chlorophthalazine molecule. The cost of hydrazine is negligible compared to the cost of removing the bis-impurity (which often requires repeated recrystallizations).

Q: My bis-impurity is actually the cyclized triazolo-phthalazine. Why? A: This is an oxidative artifact.[1] The "dimer" (1,2-bis(phthalazin-1-yl)hydrazine) can undergo oxidative cyclization in the presence of air and heat.[1]

-

Fix: Sparge your reaction solvents with Nitrogen or Argon prior to use and maintain an inert atmosphere during the reaction.

Q: How do I separate the bis-impurity if it's already formed? A: The bis-impurity is significantly less soluble in acidic water than the mono-product.[1]

-

Dissolve the crude mixture in hot dilute HCl.

-

The bis-impurity will likely remain undissolved or precipitate first upon slight cooling.[1]

-

Crystallize the desired product from the filtrate.[1]

References & Authoritative Grounding

-

Hydralazine Impurity Profiling:

-

Title: "Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride."

-

Source:Journal of Pharmaceutical and Biomedical Analysis / SciSpace.

-

Context: Identifies 1,2-bis(phthalazin-1-yl)hydrazine as the primary dimer impurity.[1]

-

-

Process Patent (Purification Strategies):

-

Title: "Manufacture of pure hydralazine salts (US Patent 7807830B2)."

-

Source: Google Patents.[1]

-

Context: Describes the "reverse addition" technique and the use of non-aqueous media to minimize side reactions.

-

-

General Phthalazine Chemistry:

-

Title: "Recent Developments in Chemistry of Phthalazines."

-

Source:Longdom Publishing.[1]

-

Context: Reviews the reactivity of chlorophthalazines with hydrazine and the formation of fused heterocyclic byproducts.

-

-

Nucleophilic Substitution Kinetics:

Sources

- 1. veeprho.com [veeprho.com]

- 2. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 3. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 4. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

Solving purification issues in 4-Methylphthalazin-1-amine scale-up

This guide is designed for researchers, scientists, and drug development professionals encountering purification challenges during the scale-up synthesis of 4-Methylphthalazin-1-amine. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to troubleshoot effectively and optimize your process with confidence.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My initial workup is complete, but TLC/HPLC analysis shows multiple spots/peaks. What are the likely impurities and how do I begin to tackle this?

A1: A complex crude mixture is a common starting point in synthesis. The impurities in this compound synthesis typically fall into three categories: unreacted starting materials, by-products, and degradation products.[1][2]

-

Unreacted Starting Materials: Depending on your synthetic route, which likely involves the cyclocondensation of a 2-acylbenzoic acid derivative with a hydrazine source, you may have residual starting materials.[3] These are often highly polar.

-

By-products: Side reactions can lead to structurally related impurities. For instance, incomplete cyclization or alternative reaction pathways can generate various heterocyclic compounds.

-

Degradation Products: Amines, in general, can be susceptible to oxidation, especially if exposed to air and light over extended periods.[4]

Initial Strategy: Selective Liquid-Liquid Extraction

Before proceeding to more complex methods, leverage the basicity of your target amine for an acid-base extraction. This is a powerful, scalable, and cost-effective first-pass purification step.[5]

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will protonate and move into the aqueous layer, leaving many non-basic impurities in the organic layer.

-

Separation: Carefully separate the aqueous layer.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 9). Your product will precipitate or form an oil.

-

Re-extraction: Extract the now-neutral amine back into an organic solvent (ethyl acetate or DCM).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a significantly purified crude product.

The following diagram illustrates the general workflow for selecting a purification strategy.

Caption: General workflow for purification strategy selection.

Q2: I've attempted recrystallization, but my yield is very low, or the product "oils out." How can I develop a robust recrystallization protocol?

A2: This is a classic challenge in crystallization. The issue stems from improper solvent selection or cooling rate.[6] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[7]

Causality:

-

Low Yield: The solvent is likely too good at dissolving your compound even at cold temperatures.

-

Oiling Out: The solution is too supersaturated, or the cooling is too rapid, causing the product to come out of solution as a liquid phase instead of forming a crystal lattice. This often happens with mid-polarity compounds in highly non-polar solvents.

Troubleshooting Steps:

-

Systematic Solvent Screening: Do not guess. Test a matrix of solvents with varying polarities. Use small amounts of your crude product in test tubes. A good starting point is to test a polar protic solvent (Ethanol, Isopropanol), a polar aprotic solvent (Acetone, Ethyl Acetate), and a non-polar solvent (Toluene, Heptane).

-

Employ a Two-Solvent System: This is often the key to success. Find a "soluble" solvent in which your compound is very soluble and an "anti-solvent" in which it is poorly soluble. The pair must be miscible.

-

Procedure: Dissolve your compound in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise at temperature until you see persistent turbidity. Add a drop or two of the "soluble" solvent to clarify, then allow it to cool slowly.[8]

-

Table 1: Recommended Solvent Systems for this compound

| Soluble Solvent | Anti-Solvent | Rationale & Comments |

| Ethanol | Water | A classic polar protic/polar system. Excellent for many nitrogen-containing heterocycles. |

| Toluene | Heptane | A non-polar aromatic/aliphatic system. Good for removing more polar impurities. The product may need to be dissolved at reflux.[9][10] |

| Ethyl Acetate | Hexane | A mid-polarity system that offers good selectivity. A very common and effective choice for a wide range of compounds. |

| Acetic Acid | Water | For particularly stubborn cases, dissolving the amine in a dilute organic acid can be effective.[4] The product crystallizes as the acetate salt, which can be neutralized in a subsequent step if needed. |

Pro-Tip: Always use seeding. Adding a single, pure crystal of your product to the supersaturated solution provides a template for proper crystal growth, preventing oiling out and improving crystal quality.[6]

Q3: My compound streaks badly on a standard silica gel column, and I get poor separation. What's happening and what's the solution?

A3: This is a well-documented issue for organic amines, especially heterocyclic ones, on standard silica gel.[11] Silica is acidic due to surface silanol (Si-OH) groups. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption, peak tailing, and poor separation.

The Solution: Modify the Stationary or Mobile Phase

-

Mobile Phase Modification (The Quick Fix): Add a small amount of a competing amine to your mobile phase. This amine will occupy the acidic sites on the silica, allowing your compound to elute properly.

-

Recommendation: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[11] This simple addition can dramatically improve peak shape and resolution.

-

-

Stationary Phase Modification (The Robust Solution): Use an amine-functionalized silica gel (KP-NH).[12] This type of stationary phase has an amine bonded to the silica surface, which masks the acidic silanols. This eliminates the strong acid-base interaction, resulting in excellent peak shapes and predictable elution without needing to modify the mobile phase with a basic additive.[11][12]

Table 2: Comparison of Chromatographic Conditions

| Parameter | Standard Silica | Standard Silica + 1% TEA | Amine-Functionalized Silica (KP-NH) |

| Interaction | Strong Acid-Base Adsorption | Competitive Binding | Neutralized Surface, Primarily Normal-Phase Interaction |

| Peak Shape | Severe Tailing/Streaking | Significantly Improved, Symmetrical | Excellent, Symmetrical Peaks |

| Predictability | Poor; TLC results may not translate well. | Better; TLC must also be run with TEA. | Excellent; TLC data translates directly to column conditions.[12] |

| When to Use | Not recommended for basic amines. | Good for occasional purifications. | Ideal for routine or large-scale purification of basic amines. |

The following diagram provides a decision-making framework for troubleshooting chromatographic issues.

Caption: Decision tree for troubleshooting amine chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose between recrystallization and column chromatography for scale-up?

A1: The choice depends on the impurity profile, required purity, and scale.

-

Recrystallization is ideal when your product is highly crystalline and the impurities have significantly different solubility profiles. It is often more economical and easier to implement on a large scale.[6][7]

-

Column Chromatography is necessary when you need to separate compounds with very similar polarities. While historically challenging to scale, modern flash chromatography systems and optimized methods make it a viable option.[13][14] For scale-up, consistency is key, which involves maintaining the bed height and linear flow rate while increasing the column diameter.[14]

Q2: What analytical methods are essential for purity assessment at each stage?

A2: A multi-faceted approach is crucial for reliable purity analysis.

-

Thin-Layer Chromatography (TLC): An indispensable, rapid tool for monitoring reaction progress and making quick assessments of crude purity.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[2][15] It can accurately determine the percentage of your main compound and detect impurities at low levels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your desired product and can help identify the structure of unknown impurities.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of your product and impurities, often coupled with LC (LC-MS) for powerful impurity profiling.[16]

Q3: Are there any specific safety considerations when handling this compound and the solvents used for its purification?

A3: Yes. Always consult the Safety Data Sheet (SDS) for all chemicals.

-

This compound: As with many heterocyclic amines, assume it is biologically active. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle it in a well-ventilated area or a fume hood.

-

Solvents: Many organic solvents used in purification are flammable and/or toxic. Avoid inhalation and skin contact. Perform extractions and chromatography in a fume hood. Ensure there are no ignition sources when working with flammable solvents like hexane and ethyl acetate.

References

-

Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

-

Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 593(1-2), 197-204. Retrieved from [Link]

-

Li, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 320, 126626. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Spooner, S., & Sheilan, M. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

-

Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

-

Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Retrieved from [Link]

-

Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

-

GBH Enterprises. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from [Link]

-

Frayna, G. J., et al. (2022). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 27(23), 8345. Retrieved from [Link]

-

Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

-

Bio-Link. (2024, December 31). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

-

Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.

-

HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

El-Sayed, W. A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 299. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2012, January 1). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Retrieved from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

EPA. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]

-

IJRAR.org. (2017, October). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.

-

ResearchGate. (2014, November 10). How can I perform recrystallization of a solid mixture? Retrieved from [Link]

-

BioPharm International. (2022, September 1). Approaches to Scaling Up Chromatography Processes. Retrieved from [Link]

-

Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]

-

University of Ss. Cyril and Methodius in Trnava. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]

-

SpringerLink. (n.d.). Scale-Up of Protein Purification: Downstream Processing Issues. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mt.com [mt.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]